
3,26-Dihydroxycholest-8(14)-en-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,26-Dihydroxycholest-8(14)-en-15-one, also known as 15α-hydroxy-7-dehydrocholesterol or provitamin D3, is a precursor of vitamin D3. It is synthesized in the skin when exposed to ultraviolet B radiation from sunlight. Vitamin D3 plays a crucial role in maintaining bone health and has been associated with a range of other health benefits.
Wirkmechanismus
The mechanism of action of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one is through its conversion to vitamin D3. Vitamin D3 acts by binding to the vitamin D receptor (VDR) in various tissues, including the intestine, bone, and immune system. This binding leads to the activation of several signaling pathways, including calcium and phosphorus metabolism, immune regulation, and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one are primarily mediated through its conversion to vitamin D3. Vitamin D3 has been shown to regulate calcium and phosphorus metabolism, which is essential for bone health. It also plays a crucial role in immune regulation, cell differentiation, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its ability to mimic the natural synthesis of vitamin D3 in the skin. This allows for the study of the effects of vitamin D3 without the need for exposure to ultraviolet radiation. The limitations of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its instability and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
For research on 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one-one include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of its potential role in the prevention of chronic diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its various biological effects and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one can be achieved through several methods, including the oxidation of cholesterol, the reduction of 7-dehydrocholesterol, or the isomerization of 5,7-diene cholesterol. The most common method is the isomerization of 5,7-diene cholesterol, which involves the use of ultraviolet light or heat.
Wissenschaftliche Forschungsanwendungen
3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anticancer properties. It has also been associated with the prevention of several chronic diseases, including cardiovascular disease, diabetes, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
114182-43-3 |
|---|---|
Produktname |
3,26-Dihydroxycholest-8(14)-en-15-one |
Molekularformel |
C27H44O3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
InChI-Schlüssel |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Kanonische SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Synonyme |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



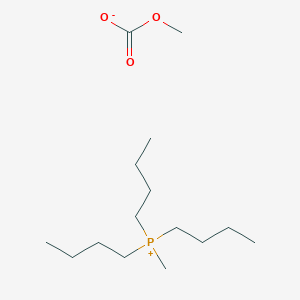
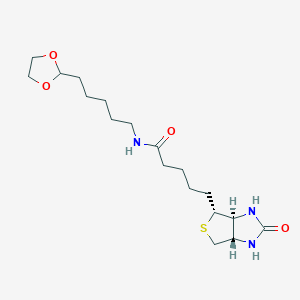
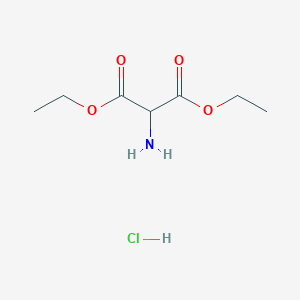
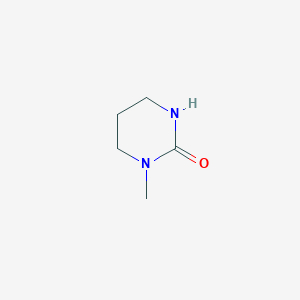
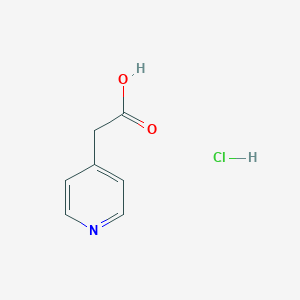

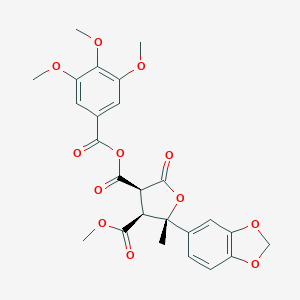
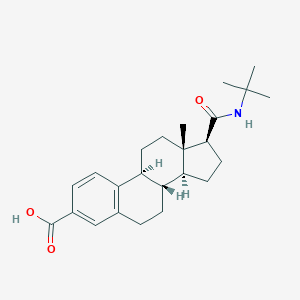
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)


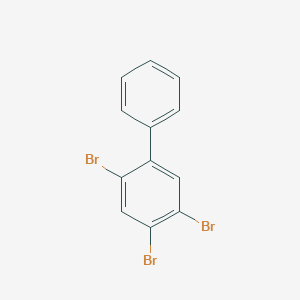
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
